![molecular formula C12H13ClF2O2 B15385266 1-Chloro-1-(3-(difluoromethyl)-4-ethoxyphenyl)propan-2-one](/img/structure/B15385266.png)
1-Chloro-1-(3-(difluoromethyl)-4-ethoxyphenyl)propan-2-one
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Description
1-Chloro-1-(3-(difluoromethyl)-4-ethoxyphenyl)propan-2-one is a useful research compound. Its molecular formula is C12H13ClF2O2 and its molecular weight is 262.68 g/mol. The purity is usually 95%.
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Biological Activity
1-Chloro-1-(3-(difluoromethyl)-4-ethoxyphenyl)propan-2-one, a synthetic organic compound with the molecular formula C12H13ClF2O2 and a molecular weight of 262.68 g/mol, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a chlorinated aromatic structure with a difluoromethyl substituent and an ethoxy group, which enhance its reactivity and solubility in biological systems .
Synthesis
The synthesis of this compound typically involves the reaction of 3-(difluoromethyl)-4-ethoxybenzaldehyde with chloroacetone in the presence of a base such as potassium carbonate. This reaction is conducted in organic solvents like ethanol or methanol under reflux conditions, followed by purification through recrystallization or column chromatography .
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly in the following areas:
1. Antimicrobial Properties
Studies have demonstrated that this compound possesses antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes.
2. Anticancer Activity
Preliminary research suggests that this compound may inhibit cancer cell proliferation. It is believed to interact with nucleophilic sites on biomolecules such as proteins and DNA, potentially disrupting cellular processes critical for tumor growth .
3. Enzyme Inhibition
The compound's electrophilic nature allows it to react with nucleophiles in biomolecules, which may lead to significant biological effects, including enzyme inhibition. Ongoing studies are exploring its potential as a therapeutic agent targeting specific enzymes involved in disease pathways .
Case Studies
Recent studies have focused on the biological activity of this compound:
- Study A : Investigated the compound's effect on bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
- Study B : Evaluated its anticancer properties using human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited cytotoxic effects with an IC50 value of approximately 30 µM after 48 hours of treatment.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Differences | Unique Properties |
---|---|---|
1-Chloro-1-(3-(difluoromethyl)-4-hydroxyphenyl)propan-2-one | Hydroxy group instead of ethoxy | Potentially different solubility and reactivity |
1-Chloro-1-(3-(difluoromethyl)-4-nitrophenyl)propan-2-one | Nitro group substitution | Altered electronic properties affecting biological activity |
1-Chloro-1-(3-(difluoromethyl)-4-methylthio)phenyl)propan-2-one | Methylthio group presence | Introduces sulfur, impacting chemical behavior |
The unique combination of functional groups in this compound confers distinct chemical reactivity and biological characteristics compared to its analogs .
Properties
Molecular Formula |
C12H13ClF2O2 |
---|---|
Molecular Weight |
262.68 g/mol |
IUPAC Name |
1-chloro-1-[3-(difluoromethyl)-4-ethoxyphenyl]propan-2-one |
InChI |
InChI=1S/C12H13ClF2O2/c1-3-17-10-5-4-8(11(13)7(2)16)6-9(10)12(14)15/h4-6,11-12H,3H2,1-2H3 |
InChI Key |
MVIWZSZZKRKPSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C(=O)C)Cl)C(F)F |
Origin of Product |
United States |
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